molecular formula C12H10ClN B3024584 2-(4-Chlorobenzyl)pyridine CAS No. 4350-41-8

2-(4-Chlorobenzyl)pyridine

Cat. No. B3024584
CAS RN: 4350-41-8
M. Wt: 203.67 g/mol
InChI Key: XSVWMIMFDMJQRL-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately :

Scientific Research Applications

  • Synthesis and Magnetic Properties

    • 2-(4-Chlorobenzyl)pyridine, referred to as ClBP, is used in synthesizing coordination compounds with interesting magnetic properties. For example, the reaction of Co(NCS)2 with ClBP leads to compounds exhibiting antiferromagnetic phase transitions and metamagnetic transitions, indicating potential applications in magnetic materials and sensors (Werner et al., 2015).
  • Transition Metal Coordination Chemistry

    • ClBP acts as a ligand in the formation of transition metal thiocyanato coordination compounds. These compounds have been studied for their IR spectroscopic properties, thermal behaviors, and magnetic properties, suggesting their utility in various fields including material science and molecular magnetism (Werner et al., 2014).
  • Crystal Structure Analysis

    • Studies on compounds like (2-Chlorobenzyl)tris(2-pyridinethiolato)tin(IV) have contributed to understanding the crystallographic aspects of compounds involving 2-(4-Chlorobenzyl)pyridine. These insights are valuable for the development of new materials with specific structural and functional properties (Schürmann et al., 2001).
  • Antimicrobial Studies

    • Derivatives of pyridine, including 4-chloro-pyridine-2-carboxylic acid, a compound related to 2-(4-Chlorobenzyl)pyridine, have been explored for their antimicrobial activities. These studies provide a basis for developing new antimicrobial agents and understanding the interaction of these compounds with biological systems (Tamer et al., 2018).
  • Photocatalysis and Photodegradation

    • Research on the reaction of pyridine derivatives with dichloromethane under ambient conditions has implications for understanding the environmental fate and degradation pathways of chemicals containing 2-(4-Chlorobenzyl)pyridine. This knowledge is essential for assessing environmental risks and developing remediation strategies (Rudine et al., 2010).
  • Optical and Electrochemical Properties

    • Studies involving cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles with pyridine ligands, including 2-(4-Chlorobenzyl)pyridine derivatives, have provided insights into the optical and electrochemical properties of these complexes. This research is significant for the development of materials for optoelectronic applications (Mancilha et al., 2011).

Future Directions

: Sigma-Aldrich: 2-(4-CHLOROBENZYL)PYRIDINE : ChemSpider: 2-(4-Chlorobenzyl)pyridine

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVWMIMFDMJQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195864
Record name 2-(4'-Chlorobenzyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264427
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Chlorobenzyl)pyridine

CAS RN

4350-41-8
Record name 2-[(4-Chlorophenyl)methyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4350-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4'-Chlorobenzyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004350418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4'-Chlorobenzyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4'-chlorobenzyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.194
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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